molecular formula C34H44N8O2 B8395888 Pyrazolo[3,4-d]pyrimidine 13

Pyrazolo[3,4-d]pyrimidine 13

Cat. No.: B8395888
M. Wt: 596.8 g/mol
InChI Key: CUIYKFICQYRIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,4-d]pyrimidine 13 features a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This nucleus is a bioisostere of purines, allowing it to act as a versatile kinase inhibitor by competing with ATP for binding sites . Researchers value this core structure for developing novel therapeutic agents, particularly in oncology and virology. In anticancer research, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent antiproliferative activities against a range of cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The mechanism of action is often linked to the inhibition of key enzymes crucial for cell proliferation and survival, such as Src tyrosine kinase , Bruton’s tyrosine kinase (BTK) , and Epidermal Growth Factor Receptor (EGFR) . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 1, 3, and 4 positions of the pyrazolopyrimidine core are critical for modulating potency and selectivity towards specific biological targets . Beyond oncology, this scaffold shows promise in antiviral applications. Recent studies highlight that certain pyrazolo[3,4-d]pyrimidine-based nucleoside analogues exhibit significant activity against Hepatitis B Virus (HBV) replication, with some derivatives also inhibiting HBsAg secretion through a unique mechanism of action that may involve mimicking pgRNA activity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C34H44N8O2

Molecular Weight

596.8 g/mol

IUPAC Name

N-[4-[4-amino-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-3-methyl-3-phenylbutanamide

InChI

InChI=1S/C34H44N8O2/c1-34(2,24-8-6-5-7-9-24)21-29(43)38-27-15-10-23(20-28(27)44-4)31-30-32(35)36-22-37-33(30)42(39-31)26-13-11-25(12-14-26)41-18-16-40(3)17-19-41/h5-10,15,20,22,25-26H,11-14,16-19,21H2,1-4H3,(H,38,43)(H2,35,36,37)

InChI Key

CUIYKFICQYRIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C4CCC(CC4)N5CCN(CC5)C)OC)C6=CC=CC=C6

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties, primarily due to their ability to inhibit eukaryotic protein kinases. These compounds demonstrate efficacy against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Findings

  • Epidermal Growth Factor Receptor Inhibition : Recent studies have synthesized derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, compound 12b exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM, respectively. It also showed significant inhibitory activity against mutant EGFR (T790M) with an IC50 of 0.236 µM, highlighting its potential in treating resistant cancer forms .
  • Dual Activity : The combination of anticancer and antibacterial activities is particularly beneficial for cancer patients who are immunocompromised due to treatment. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of bacteria such as Staphylococcus aureus while simultaneously targeting cancer cells .

Antimicrobial Properties

Emerging research indicates that pyrazolo[3,4-d]pyrimidines possess significant antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections, especially in patients undergoing cancer therapies.

Research Insights

  • A library of pyrazolo[3,4-d]pyrimidines was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can serve as dual-action agents that inhibit both bacterial growth and tumor cell proliferation .
  • The exploration of these compounds in combination with traditional antibiotics like ampicillin has shown promising results in enhancing antibacterial efficacy .

Inhibition of Kinases

Pyrazolo[3,4-d]pyrimidine derivatives are recognized as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and vascular endothelial growth factor receptor (VEGFR).

Significant Findings

  • Bruton's Tyrosine Kinase Inhibition : A study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives exhibited irreversible inhibition of BTK. This is particularly relevant for treating B-cell malignancies . For example, compound 5e demonstrated moderate tumor growth inhibition in murine models .
  • Multitarget Inhibition : Novel phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have been developed with demonstrated efficacy against multiple targets involved in cancer progression . These compounds showed IC50 values ranging from 0.3 to 24 µM against various kinases.

Summary Table of Applications

Application AreaCompound/Study ReferenceKey Findings
Anticancer ActivityCompound 12b Potent EGFR inhibitor; IC50 = 8.21 µM (A549)
Antibacterial ActivityPyrazolo[3,4-d]pyrimidines Effective against Staphylococcus aureus
BTK InhibitionCompound 5e Moderate tumor growth inhibition
Multitarget InhibitionPhenylpyrazolo derivatives IC50 range: 0.3–24 µM; effective against various kinases

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

  • PP2 (4-Amino-5-(4-Chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A Src kinase inhibitor, PP2 reduces proliferation and invasion in prostate cancer cells (PC-3) by downregulating Src and upregulating E-cadherin. Unlike compound 13, PP2 lacks the thio group and targets Src rather than CDK2 .
  • Compound 25 (Pharmacophore-linked pyrazolo[3,4-d]pyrimidine) : Exhibits EGFR-TK inhibition (IC50 = 2.89 µM) against MCF-7 breast cancer cells. Structural differences include a hydrazone-linked indoline-2-one fragment, enabling dual interactions with EGFR’s Met793 .
  • 5-Substituted-1-phenylpyrazolo[3,4-d]pyrimidin-4-ones: These derivatives inhibit MCF7 proliferation (IC50: 0.013–0.018 µM) via CDK1/CDK2 and EGFR pathways. Their 4-oxo group contrasts with compound 13’s 4-amino substitution, altering hydrogen-bonding patterns .

Purine-Based Inhibitors

  • Roscovitine: A purine analog and CDK2 inhibitor (IC50 = 0.7 µM), roscovitine shares a binding mode with compound 13 but lacks the pyrazolo ring’s bioisosteric advantages. Its N-butanol group is replaced in compound 13 with a glycosyl moiety, improving hydrophobic interactions .
  • Dinaciclib : A pyrazolo[1,5-a]pyrimidine, Dinaciclib targets CDK2/cyclin A with higher potency (IC50 < 0.01 µM) but suffers from off-target effects. Compound 13’s thio group may enhance selectivity .

Quinazoline Derivatives

  • Erlotinib and Lapatinib: EGFR inhibitors approved for non-small cell lung and breast cancers.

Fused Pyrimidine Systems

  • Pyrido[2,3-d]pyrimidines : These compounds inhibit multiple kinases (e.g., VEGFR2, FGFR1) but exhibit lower CDK2 specificity compared to compound 13. Structural rigidity in pyrido systems limits substituent flexibility .

Data Table: Key Comparisons

Compound Target Kinase Key Structural Features Activity (IC50/EC50) Selectivity Advantages
Pyrazolo[3,4-d]pyrimidine 13 CDK2 5,6-Disubstituted core; thio group at C2 Not reported Enhanced H-bonding via thio group
PP2 Src 4-Amino, 7-t-butyl substituents Not reported Specific Src/E-cadherin modulation
Roscovitine CDK2 Purine scaffold; N-butanol substituent 0.7 µM Broad CDK inhibition
Erlotinib EGFR Quinazoline core; anilino substituent 2 nM FDA-approved for NSCLC
Compound 17 (MCF7) CDK1/CDK2 4-Oxo pyrazolo[3,4-d]pyrimidine 0.013–0.018 µM High potency against breast cancer

Mechanistic and Pharmacokinetic Insights

  • Binding Interactions : Compound 13’s thio group forms an additional hydrogen bond with CDK2’s Leu83, a feature absent in roscovitine and PP2 .
  • Solubility and ADME : While compound 13’s glycosyl substituents may improve solubility, pyrazolo[3,4-d]pyrimidines generally exhibit moderate microsomal stability. In contrast, optimized derivatives in the same scaffold (e.g., from ) show enhanced permeability (PAMPA > 200 nm/s) .

Preparation Methods

Initial Cyclization and Chlorination

Compound 2 undergoes partial hydrolysis using alcoholic NaOH to yield carboxamide derivative 3 , which is subsequently fused with urea at 180–200°C to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ). This intermediate reacts with aniline at room temperature to afford 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ).

Thiosemicarbazide Conjugation

The critical step for generating this compound involves treating 6 with thiosemicarbazide in ethanol under reflux with catalytic acetic acid. This 8-hour reaction yields the target compound as a crystalline solid after recrystallization from ethanol (72–78% yield). The thiosemicarbazide moiety introduces a sulfur atom into the structure, enhancing potential biological activity.

Table 1: Reaction Conditions and Yields for this compound Synthesis

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)
6 ThiosemicarbazideEthanolReflux872–78

Characterization data for this compound includes 1H^1H-NMR resonances at δ 8.60 (s, 1H, H-3), 7.13–7.52 (m, 8H Ar), and 6.07–6.13 (m, 1H, CHCl), confirming the integration of the thiosemicarbazide group. Elemental analysis aligns with the theoretical values for C22H21N5Cl2S\text{C}_{22}\text{H}_{21}\text{N}_5\text{Cl}_2\text{S} (C: 57.64%, H: 4.62%, N: 15.28%, S: 7.00%).

Alternative Synthetic Pathways and Mechanistic Insights

Iodine-Catalyzed Cyclization

A novel iodine-catalyzed protocol enables the synthesis of pyrazolo[3,4-d]pyrimidines via the reaction of 5-aminopyrazole with bisimine derivatives. The mechanism involves iodine-mediated activation of imine bonds, nucleophilic attacks, and tautomerization to form the pyrimidine ring. While this method achieves 85% yields for model compounds, its applicability to this compound remains untested.

Comparative Analysis of Methodologies

The multi-step synthesis from Source remains the most reliable route for this compound, offering moderate yields and well-characterized intermediates. In contrast, one-flask methods prioritize efficiency but lack specificity for introducing the thiosemicarbazide group. Iodine catalysis, though innovative, requires further optimization for this target.

Challenges and Optimization Strategies

Yield Limitations

The 72–78% yield for this compound suggests room for improvement. Potential strategies include:

  • Microwave-assisted synthesis : Reducing reaction time and improving purity.

  • Catalyst screening : Testing palladium or copper catalysts to accelerate thiosemicarbazide conjugation.

Solvent and Temperature Effects

Ethanol’s polarity facilitates thiosemicarbazide solubility, but switching to dimethyl sulfoxide (DMSO) might enhance reaction rates . Elevated temperatures (>100°C) could further drive the conjugation but risk decomposition.

Q & A

Q. What are the optimized synthetic routes for Pyrazolo[3,4-d]pyrimidine 13, and how can reaction conditions influence yield?

this compound can be synthesized via halogenation using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C, achieving a 93% yield . Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (80°C balances reaction rate and side-product suppression), and stoichiometric ratios of reagents. For scale-up, recrystallization from methanol improves purity .

Q. How can researchers characterize the structural integrity of Pyrazolo[3,4-d]pyrimidine derivatives?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve substituent positions and coupling constants. For example, ¹H NMR of this compound shows distinct peaks for ribofuranosyl protons (δ 4.32–6.14 ppm) and aromatic signals (δ 8.15–8.19 ppm) . HRMS (ESI) provides accurate mass validation (e.g., [M+H]+ calculated: 252.1079; observed: 252.1075) . X-ray crystallography is recommended for absolute configuration determination, as seen in crystal structure studies of related analogs .

Q. What methodologies enhance the water solubility of Pyrazolo[3,4-d]pyrimidine derivatives for in vitro assays?

Miniaturized polymer-drug formulations, such as poly(ethylene glycol)-based carriers, improve solubility without altering bioactivity. For instance, cyclodextrin complexes (e.g., 2-hydroxypropyl-β-cyclodextrin) increase aqueous solubility by >50-fold, enabling reliable cellular assays .

Advanced Research Questions

Q. How do structural modifications at the C3 and N1 positions affect the kinase inhibitory activity of this compound?

Substitutions at C3 (e.g., bromo, alkylthio) enhance selectivity for ATP-binding pockets in kinases like PKD. For example, 3-bromo derivatives show 10-fold higher potency than unsubstituted analogs. N1 ribofuranosyl modifications (e.g., 2’,3’-di-O-benzoyl groups) stabilize glycosidic bonds, critical for nucleoside analog activity . Contradictory SAR data suggest an alternate binding mode where the scaffold flips 180°, necessitating molecular dynamics simulations to validate interactions .

Q. What strategies address metabolic instability of this compound in hepatic systems?

CYP3A4 is the primary metabolizing enzyme (Km = 21.8–48.7 μM in human liver microsomes). Prodrug approaches, such as esterification of hydroxyl groups (e.g., acetyl or benzoyl protection), reduce first-pass metabolism. For example, 2’,5’-tri-O-benzoyl prodrugs exhibit prolonged plasma half-life (t₁/₂ > 6 hrs) in preclinical models .

Q. How can researchers resolve contradictions in cytotoxicity data for Pyrazolo[3,4-d]pyrimidine derivatives across cell lines?

Discrepancies often arise from differential expression of target proteins (e.g., Src/Abl kinases) or efflux pumps (e.g., P-glycoprotein). Combinatorial assays with kinase profiling (e.g., Eurofins KinaseProfiler) and ABC transporter inhibitors (e.g., verapamil) clarify mechanisms. For instance, 3-(prop-1-en-2-yl) analogs show IC₅₀ = 1.2 μM in MCF-7 cells but >10 μM in HEK293 due to efflux .

Q. What computational tools are recommended for predicting the binding modes of Pyrazolo[3,4-d]pyrimidine-based inhibitors?

Molecular docking (AutoDock Vina) paired with free-energy perturbation (FEP) calculations can model flipped binding orientations observed in PKD inhibitors. Validation via hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms solvent accessibility changes in kinase domains .

Methodological Resources

  • Synthesis Optimization : Refer to halogenation protocols , microwave-assisted methods , and prodrug design .
  • Toxicity Screening : Utilize RTECS data for acute toxicity thresholds (e.g., LDLo = 300 mg/kg in mice) .
  • Data Repositories : Access raw NMR/HRMS datasets from the University of Nottingham Repository .

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